

Application Notes and Protocols for Protein Refolding Using Zwittergent 3-10 Buffer

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Compound of Interest		
Compound Name:	Zwittergent 310	
Cat. No.:	B043573	Get Quote

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Introduction

Recombinant proteins expressed in bacterial systems, such as Escherichia coli, often accumulate as insoluble and non-functional aggregates known as inclusion bodies. To obtain biologically active proteins, these inclusion bodies must be solubilized and the protein refolded into its native three-dimensional structure. Zwittergent 3-10, a zwitterionic detergent, is an effective agent for both solubilizing inclusion bodies and facilitating the refolding process. Its unique properties help to prevent protein aggregation and promote correct folding pathways.

This document provides detailed protocols for the solubilization of inclusion bodies and subsequent protein refolding using a Zwittergent 3-10 based buffer system. It also includes representative data and visualizations to guide researchers in developing and optimizing their protein refolding strategies.

Data Presentation

Successful protein refolding is assessed by the recovery of soluble, properly folded, and active protein. The following table summarizes typical quantitative data from a protein refolding experiment using Zwittergent 3-10. Please note that these values are illustrative and optimal conditions will vary depending on the specific protein.



Parameter	Condition A	Condition B	Condition C
Zwittergent 3-10 Conc.	1 mM	2 mM	5 mM
Refolding Buffer pH	7.5	8.0	8.5
Temperature (°C)	4	25	37
Protein Concentration	0.1 mg/mL	0.1 mg/mL	0.1 mg/mL
Refolding Yield (%)	45	75	60
Specific Activity (%)	50	90	70

Table 1: Representative quantitative data for a protein refolding experiment. Condition B, highlighted in bold, represents an optimized condition for this hypothetical protein.

Experimental Protocols

This section outlines the key experimental procedures for protein refolding using a Zwittergent 3-10 buffer.

Protocol 1: Isolation and Washing of Inclusion Bodies

- Cell Lysis: Resuspend the cell pellet from a 1-liter culture in 30-35 mL of Lysis Buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100). Lyse the cells using sonication or a French press. To ensure complete lysis and shearing of genomic DNA, perform the lysis on ice.[1]
- Inclusion Body Collection: Centrifuge the cell lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.[1] Discard the supernatant.
- Washing Step 1: Resuspend the inclusion body pellet in Wash Buffer 1 (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1% Triton X-100) to solubilize membrane proteins and other contaminants.[2] Vortex thoroughly and centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.



- Washing Step 2: Repeat the wash step with Wash Buffer 2 (50 mM Tris-HCl, pH 8.0, 100 mM NaCl) to remove residual detergent.
- Final Wash: Perform a final wash with a buffer lacking detergent to prepare the inclusion bodies for solubilization.

Protocol 2: Solubilization of Inclusion Bodies

- Solubilization: Resuspend the washed inclusion body pellet in Solubilization Buffer (50 mM Tris-HCl, pH 8.0, 6 M Guanidine HCl or 8 M Urea, 10 mM DTT). The volume of the buffer will depend on the size of the pellet.
- Incubation: Incubate the suspension at room temperature for 1-2 hours with gentle agitation to ensure complete solubilization.
- Clarification: Centrifuge the solubilized protein solution at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.
- Protein Concentration Determination: Measure the protein concentration of the supernatant using a suitable method like the Bradford assay.

Protocol 3: Protein Refolding by Dilution

- Prepare Refolding Buffer: Prepare the desired volume of Refolding Buffer. A typical starting composition is:
 - 50 mM Tris-HCl, pH 8.0
 - 0.5 M L-Arginine
 - 1 M NaCl
 - 1 mM EDTA
 - 5 mM Reduced Glutathione (GSH)
 - 0.5 mM Oxidized Glutathione (GSSG)



- 2 mM Zwittergent 3-10
- Rapid Dilution: Rapidly dilute the solubilized protein into the refolding buffer to a final protein concentration of 0.1-0.5 mg/mL. Perform this step at 4°C with gentle stirring.
- Incubation: Incubate the refolding mixture at a chosen temperature (e.g., 4°C, room temperature) for 24-48 hours with gentle agitation to allow for proper folding.
- Concentration and Buffer Exchange: Concentrate the refolded protein and exchange the buffer using methods like dialysis or tangential flow filtration to remove the refolding additives.

Mandatory Visualization

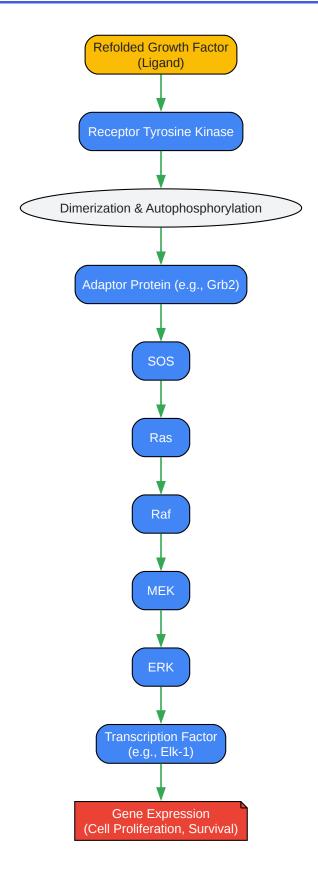
The following diagrams illustrate the experimental workflow and a representative signaling pathway that might be studied using a refolded protein.



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Caption: Experimental workflow for protein refolding.





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Caption: A representative signaling pathway.



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References

- 1. ZWITTERGENT® 3-10 Detergent CAS 15163-36-7 Calbiochem | 693021 [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
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